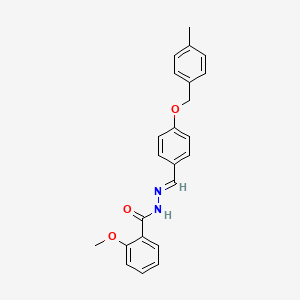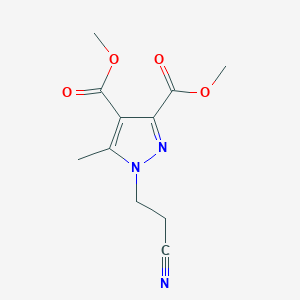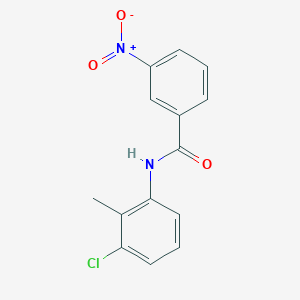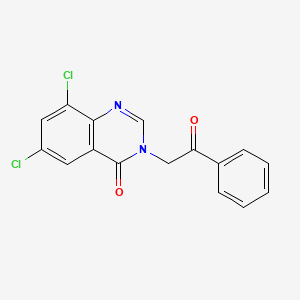
1,3-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol (d5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15:0-18:1-15:0 D5 TG, also known as 1,3(d5)-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol, is a synthetic triglyceride compound. Triglycerides are a type of lipid found in the blood and are the main constituents of body fat in humans and animals, as well as vegetable fat. This particular compound is labeled with deuterium (D5), which makes it useful in various scientific research applications, including metabolic studies and lipidomics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15:0-18:1-15:0 D5 TG typically involves the esterification of glycerol with the corresponding fatty acids. The process can be summarized as follows:
Esterification Reaction: Glycerol is reacted with pentadecanoic acid and 9Z-octadecenoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Deuterium Labeling: The deuterium labeling is achieved by using deuterated reagents or solvents during the synthesis process.
Industrial Production Methods
Industrial production of this compound would involve large-scale esterification processes, often using continuous flow reactors to ensure consistent product quality and yield. The use of deuterated reagents would be carefully controlled to maintain the isotopic purity of the final product.
Chemical Reactions Analysis
Types of Reactions
15:0-18:1-15:0 D5 TG can undergo various chemical reactions, including:
Oxidation: The double bond in the 9Z-octadecenoic acid moiety can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol and the corresponding fatty acids.
Reduction: The double bond can be reduced to form saturated triglycerides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Reduction: Hydrogenation reactions typically use hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Epoxides, diols, and other oxidized derivatives.
Hydrolysis: Glycerol and fatty acids (pentadecanoic acid and 9Z-octadecenoic acid).
Reduction: Saturated triglycerides.
Scientific Research Applications
15:0-18:1-15:0 D5 TG has several scientific research applications, including:
Metabolic Studies: Used as a tracer in metabolic studies to understand lipid metabolism and energy balance.
Lipidomics: Employed in lipidomics to study the lipid composition of biological samples.
Pharmacokinetics: Used to investigate the pharmacokinetics of triglycerides and their metabolites.
Nutritional Research: Helps in studying the effects of dietary fats on health and disease.
Mechanism of Action
The mechanism of action of 15:0-18:1-15:0 D5 TG involves its metabolism in the body. Upon ingestion or administration, it is hydrolyzed by lipases to release glycerol and fatty acids. These metabolites are then absorbed and utilized by the body for energy production, storage, and other physiological functions. The deuterium labeling allows researchers to track the metabolic fate of the compound and its metabolites.
Comparison with Similar Compounds
Similar Compounds
150-181-150 TG: The non-deuterated version of the compound.
181-181-181 TG: Triglyceride with three oleic acid (18:1) moieties.
160-181-160 TG: Triglyceride with two palmitic acid (16:0) and one oleic acid (18:1) moieties.
Uniqueness
The uniqueness of 15:0-18:1-15:0 D5 TG lies in its deuterium labeling, which makes it particularly valuable for research applications that require precise tracking of lipid metabolism and dynamics. The presence of deuterium atoms allows for the differentiation of this compound from endogenous triglycerides in biological systems.
Properties
Molecular Formula |
C51H96O6 |
|---|---|
Molecular Weight |
810.3 g/mol |
IUPAC Name |
[1,1,2,3,3-pentadeuterio-1,3-di(pentadecanoyloxy)propan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C51H96O6/c1-4-7-10-13-16-19-22-25-26-27-30-33-36-39-42-45-51(54)57-48(46-55-49(52)43-40-37-34-31-28-23-20-17-14-11-8-5-2)47-56-50(53)44-41-38-35-32-29-24-21-18-15-12-9-6-3/h25-26,48H,4-24,27-47H2,1-3H3/b26-25-/i46D2,47D2,48D |
InChI Key |
YUNYDLOKHYJQAT-OFSSTFKFSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





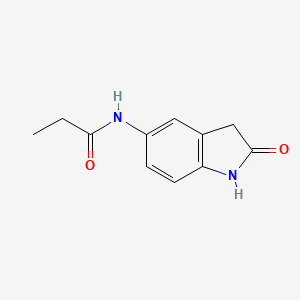
![(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B11940247.png)


